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Compound of Interest

Compound Name: (38-Boc-aminophenyl)boronic acid

Cat. No.: B2421766

An In-Depth Technical Guide to (3-Boc-aminophenyl)boronic acid: Synthesis, Application,
and Commercial Insights

This guide provides an in-depth technical overview of (3-Boc-aminophenyl)boronic acid, a
versatile reagent pivotal to modern organic synthesis and drug discovery. Targeted at
researchers, medicinal chemists, and process development scientists, this document
elucidates the compound's properties, synthesis, and core applications, with a focus on the
mechanistic rationale and practical execution of its most common transformation: the Suzuki-
Miyaura cross-coupling reaction.

Introduction: A Key Building Block for Innovation

(3-Boc-aminophenyl)boronic acid, identified by the CAS Number 380430-68-2, is a
bifunctional organic compound that has gained significant traction as a building block in
medicinal chemistry and materials science.[1] Its structure uniquely combines a phenylboronic
acid moiety with a tert-butoxycarbonyl (Boc) protected aniline. This arrangement offers
profound strategic advantages in multi-step synthesis.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions,
enabling the formation of carbon-carbon bonds with exceptional reliability and functional group
tolerance.[2][3] Simultaneously, the Boc-protecting group masks the nucleophilic and basic
character of the aniline nitrogen. This protection is crucial, preventing unwanted side reactions
and allowing the amine to be selectively revealed under specific acidic conditions later in a
synthetic sequence. This duality makes it an invaluable tool for constructing complex molecular
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architectures, particularly in the synthesis of novel pharmaceutical agents and active

pharmaceutical ingredients (APIs).[4]

Physicochemical Properties and Specifications

The compound is typically supplied as a white to pale yellow solid. Its key properties are

summarized below for quick reference.

Property Value Source(s)
CAS Number 380430-68-2 [1]
Molecular Formula C11H16BNO4 [1]
Molecular Weight 237.06 g/mol [1]
[3-[(2-methylpropan-2-
IUPAC Name yl)oxycarbonylamino]phenyl]bo
ronic acid
3-(tert-
Butoxycarbonylamino)phenylb
Synonyms

oronic acid, 3-(Boc-

amino)phenylboronic acid

Linear Formula

(CH3)3C0O2CNHCeH4B(OH)2

Melting Point 168 °C (decomposition)
Form Solid, powder or crystals
Purity Typically 295%

Synthesis Strategy: A Mechanistic Approach

While several routes to aryl boronic acids exist, a common and reliable strategy for preparing

(3-Boc-aminophenyl)boronic acid involves a three-step sequence starting from 3-

bromoaniline. This process is rooted in fundamental organometallic chemistry.

Step 1: Protection of the Amine. The synthesis begins with the protection of the aniline

nitrogen. 3-bromoaniline is reacted with di-tert-butyl dicarbonate (Bocz0) in the presence of a
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mild base like triethylamine (TEA) or in a solvent like dichloromethane (DCM).

o Causality: The Boc group is installed to prevent the acidic N-H proton from interfering with
the subsequent organometallic step and to deactivate the ring towards unwanted
electrophilic attack. Its steric bulk also provides stability.

Step 2: Lithium-Halogen Exchange. The resulting tert-butyl (3-bromophenyl)carbamate is
cooled to a low temperature (typically -78 °C) in an anhydrous ethereal solvent like
tetrahydrofuran (THF). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is
added dropwise.

o Causality: The highly polar carbon-lithium bond of n-BuLi facilitates a rapid and irreversible
exchange with the bromine atom on the aromatic ring. This creates a highly nucleophilic
aryllithium intermediate. Performing this at -78 °C is critical to prevent side reactions, such as
the deprotonation of other sites on the molecule or reaction with the solvent.

Step 3: Borylation and Hydrolysis. The aryllithium species is then quenched by adding a boron
electrophile, typically triisopropyl borate [B(Oi-Pr)s]. The reaction is allowed to warm to room
temperature before being quenched with an aqueous acid (e.g., HCI).

o Causality: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of
the borate ester, forming a tetracoordinate boronate complex. The subsequent acidic workup
serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and
protonates any remaining aryllithium.

This sequence provides a robust and scalable method for accessing the title compound with
high purity.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application for (3-Boc-aminophenyl)boronic acid is the Suzuki-Miyaura cross-
coupling reaction, a Nobel Prize-winning transformation that forges a C(sp?)-C(sp?) bond
between the boronic acid and an aryl or vinyl halide/triflate.

Mechanistic Deep Dive
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The reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the Pd(0)
oxidation state. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Pd(0)L>
-\ (Active Catalyst)

R:-X
(Aryl Halide)

Reductive
Elimination

RLR?
(Coupled Product) -+

RI-Pd(Il)-R? L2
(Diaryl-Pd Complex)

Oxidative
Addition

RI-Pd(Il)-X L2
(Aryl-Pd Complex)

[, [R-B(OH)s]" Activation R2-B(OH)2

(Activated Boronate) % (Boronic Acid) <4----  Base (e.g., K2CO3)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Click to download full resolution via product page
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl
halide (R!-X), forming a Pd(ll) intermediate. This is often the rate-limiting step.

o Transmetalation: The boronic acid (R2-B(OH)z2) is activated by a base to form a more
nucleophilic boronate species. This boronate then transfers its organic group (R?) to the
palladium center, displacing the halide and forming a diaryl-Pd(ll) complex.

¢ Reductive Elimination: The two organic groups on the palladium center couple and are
eliminated from the metal, forming the new C-C bond of the product (R*-R?). This step
regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol: A Representative Suzuki
Coupling

This protocol describes a general procedure for coupling (3-Boc-aminophenyl)boronic acid
with a representative aryl bromide.

Materials:
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(3-Boc-aminophenyl)boronic acid (1.2 equiv)

Aryl Bromide (1.0 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5 mol%)

Potassium Carbonate (K2COs), anhydrous (2.0-3.0 equiv)

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Inert gas (Argon or Nitrogen)

Standard glassware (Schlenk flask, condenser)
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Assemble oven-dried glassware
under inert atmosphere (Ar/Nz2).

:

Charge flask with Aryl Bromide,
Boronic Acid, K2COs, and Pd(PPhs)a.

:

Add degassed solvents
(Dioxane/Water).

i

Heat reaction mixture
(e.g., 80-100 °C) with stirring.

Monitor reaction progress
by TLC or LC-MS.

Upon completion

Dilute with water, extract with EtOAc.

i

Dry organic layer (Na2S0a),
concentrate, and purify by
column chromatography.

(Cool to RT. Perform aqueous workup)

Characterize final product.

Figure 2: Experimental Workflow for Suzuki Coupling

Click to download full resolution via product page

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.
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Procedure:

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add
the aryl bromide (1.0 equiv), (3-Boc-aminophenyl)boronic acid (1.2 equiv), potassium
carbonate (2.5 equiv), and Pd(PPhs)a4 (3 mol%).

Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three
times.

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

Workup: Cool the reaction to room temperature. Dilute with water and transfer to a
separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAC).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. Purify the resulting crude
product by flash column chromatography on silica gel.

Rationale for Experimental Choices

» Excess Boronic Acid (1.2 equiv): A slight excess is used to drive the reaction to completion

and to compensate for potential homocoupling or protodeboronation side reactions.

» Base (K2COs): The base is essential for activating the boronic acid to form the boronate,
which is the active species in the transmetalation step. Carbonates are often a good choice
for their balance of reactivity and handling.

Solvent System (Dioxane/Water): This biphasic system is highly effective. The organic
solvent (dioxane) solubilizes the organic reagents and catalyst, while the water solubilizes
the inorganic base and facilitates the formation of the active boronate. Degassing the
solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0)
catalyst.
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o Catalyst (Pd(PPhs)4): This is a robust, air-stable Pd(0) precatalyst that is widely used and
commercially available. It readily enters the catalytic cycle.

Applications in Drug Discovery

The true value of (3-Boc-aminophenyl)boronic acid lies in its application as a versatile
scaffold in drug discovery. The ability to perform a Suzuki coupling first, followed by
deprotection of the Boc group, allows for the synthesis of diverse libraries of 3-amino-biaryl
compounds. This motif is prevalent in many classes of therapeutic agents.

While specific drugs using this exact intermediate may not be widely publicized, its utility is
clear. For example, it can be used to synthesize precursors for inhibitors of kinases, proteases,
or other enzymes where an amino-biaryl core is required for binding or pharmacophore
presentation. The general strategy enables medicinal chemists to rapidly explore structure-
activity relationships (SAR) by varying the coupling partner in the Suzuki reaction. The
development of boronic acid-based drugs like the proteasome inhibitor Velcade® (Bortezomib)
has spurred immense interest in incorporating this functional group into new drug candidates.

[5]

Commercial Availability and Pricing

(3-Boc-aminophenyl)boronic acid is readily available from numerous chemical suppliers,
reflecting its importance in research and development. Pricing can vary based on purity,
guantity, and supplier. The following table provides a representative, non-exhaustive list of
suppliers and is intended for informational purposes.
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Representative

Supplier CAS Number Purity Quantity & Price
(USD)

Sigma-Aldrich 380430-68-2 >95% 59/~$107
TCI America 380430-68-2 >97.0% Inquire for pricing
Santa Cruz

) 380430-68-2 - Inquire for pricing
Biotechnology
Fisher Scientific ) o

380430-68-2 - Inquire for pricing

(Aobchem)
Manchester Organics 380430-68-2 - Inquire for pricing

Note: Prices are subject to change and may not include shipping or handling fees. Users
should consult supplier websites for current pricing and availability.

Safety and Handling

(3-Boc-aminophenyl)boronic acid should be handled in a well-ventilated fume hood by
trained personnel. It is known to cause skin and eye irritation and may cause respiratory
irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry
place.

Conclusion

(3-Boc-aminophenyl)boronic acid is a powerful and versatile synthetic intermediate. Its
strategic combination of a Boc-protected amine and a reactive boronic acid moiety makes it an
indispensable tool for constructing complex biaryl systems via the Suzuki-Miyaura reaction.
The straightforward protocols for its use, coupled with its commercial availability, ensure its
continued and expanding role in the fields of medicinal chemistry, drug discovery, and
advanced materials synthesis. A thorough understanding of the underlying reaction
mechanisms is paramount for scientists aiming to leverage this reagent to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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